molecular formula C14H19FN2O B503034 N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 406930-18-5

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Numéro de catalogue: B503034
Numéro CAS: 406930-18-5
Poids moléculaire: 250.31g/mol
Clé InChI: UIEHCDWNYLURDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a acetamide backbone linking a 4-fluorophenyl group to a 4-methylpiperidine moiety, a structural motif present in compounds active on the central nervous system. For instance, a closely related analog has been investigated as a potent 5-hydroxytryptamine (5-HT 2A ) receptor inverse agonist, suggesting potential utility in research related to psychiatric and neurological conditions . Furthermore, the structural combination of the fluorophenyl and piperidine groups is a common feature in the design of anticancer agents, as seen in molecules developed as selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX/XII) for hypoxic tumors . The presence of the 4-methylpiperidin-1-yl group is a key structural element in various bioactive molecules, underscoring its relevance in drug discovery . This compound is intended for research applications, such as in vitro assay development and as a building block in structure-activity relationship (SAR) studies. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHCDWNYLURDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-fluoroaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-fluoroaniline is reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.

    Step 2: N-(4-fluorophenyl)acetamide is then reacted with 4-methylpiperidine to yield N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide N-oxide.

    Reduction: Formation of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Treatment of Neuropsychiatric Disorders

Radiprodil has been investigated for its potential therapeutic effects on several neuropsychiatric conditions. Research indicates that it may be beneficial in treating:

  • Schizophrenia and Related Psychoses : The compound has shown promise in modulating serotonergic receptor activity, which is crucial in managing symptoms of schizophrenia and other psychotic disorders .
  • Depressive Disorders : Its application extends to major depression and bipolar disorder, where it may help alleviate mood disturbances .
  • Anxiety Disorders : The compound's action on neurotransmitter systems suggests a potential role in treating anxiety-related conditions .

Synthetic Routes

The synthesis of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves several steps that ensure the purity and efficacy of the final product. Common methods include:

  • Amide Formation : The reaction typically involves the coupling of 4-fluorophenyl amine with 4-methylpiperidine under controlled conditions to form the desired acetamide .
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound effectively.

Clinical Trials

Radiprodil has undergone various clinical trials, primarily focusing on its efficacy in treating schizophrenia. Phase II trials have demonstrated positive outcomes in symptom management compared to placebo groups, indicating its potential as a viable treatment option .

Comparative Studies

Comparative studies with existing antipsychotic drugs have highlighted Radiprodil's unique profile, particularly regarding side effect profiles and efficacy in specific patient populations . For instance, studies show that patients treated with Radiprodil reported fewer extrapyramidal symptoms compared to those on traditional antipsychotics.

Summary Table of Applications

Application AreaDescriptionEvidence Source
Neuropsychiatric DisordersTreatment for schizophrenia, depression, anxiety
Mechanism of ActionSelective serotonin receptor antagonist
Clinical TrialsPositive Phase II results for schizophrenia treatment
Synthesis TechniquesAmide formation followed by purification

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Effects

The table below summarizes key structural analogs and their pharmacological profiles:

Compound Name Structural Variation vs. Target Compound Key Pharmacological Data/Properties Reference
N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate Acridine replaces 4-fluorophenyl Lower water solubility; altered C–N bond lengths
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide (5c) Benzofuran + 4-chlorobenzoyl replaces 4-fluorophenyl Anticonvulsant activity (relative potency: 0.72)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Methoxyphenyl + sulfonyl group Enhanced solubility due to sulfonyl moiety
N-(4-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidinyloxy substituent Potential kinase inhibition via heterocyclic core
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazinyl sulfonyl group Improved stability; reduced membrane permeability
Key Observations:
  • Bioactivity : Compound 5c (benzofuran analog) exhibits anticonvulsant activity comparable to phenytoin, suggesting the 4-methylpiperidine moiety is critical for neurological targeting .
  • Solubility : Sulfonyl (e.g., ) and methoxy groups (e.g., ) enhance aqueous solubility compared to the fluorine-substituted parent compound.

Electronic and Steric Effects

  • In contrast, methoxy groups (electron-donating) in analogs like may favor interactions with hydrophobic pockets.
  • Steric Modifications : The acridine substituent in introduces a bulky planar structure, reducing conformational flexibility but improving intercalation properties in DNA-binding contexts.

Pharmacokinetic Considerations

  • Water Solubility : The target compound’s 4-fluorophenyl group likely results in lower solubility compared to sulfonyl-containing analogs (e.g., ). Hydrophilic modifications (e.g., hydroxylation in ) are strategies to address this.
  • Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism, suggesting a longer half-life for the target compound compared to non-halogenated analogs.

Activité Biologique

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide features a fluorinated phenyl ring and a piperidine moiety, which contribute to its pharmacological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug design .

The biological activity of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide primarily involves its interaction with various biological targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects such as anti-inflammatory and analgesic properties.

Potential Targets

  • Receptors : The compound is hypothesized to interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Enzymes : It may inhibit specific enzymes involved in inflammatory processes, contributing to its therapeutic potential.

Anti-inflammatory Effects

Research indicates that compounds similar to N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide exhibit significant anti-inflammatory activity. For instance, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing TNFα release in preclinical models . This suggests that N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide may share similar pathways.

Analgesic Properties

The analgesic potential of this compound has been explored in various studies. Its structural analogs have demonstrated efficacy in reducing pain responses in animal models, indicating that the compound could be developed for pain management therapies .

Case Studies

  • In Vivo Studies : In animal models, compounds with similar structures have shown significant reductions in inflammatory markers and pain responses. For example, studies involving dual inhibitors have reported reduced TNFα levels following administration .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of related compounds reveal favorable absorption and distribution characteristics, likely enhanced by the fluorine substitution which improves metabolic stability .

Data Tables

Study Activity Tested Model Used Results
Study 1Anti-inflammatoryRodent modelsSignificant reduction in TNFα release
Study 2AnalgesicPain modelsReduced pain response observed
Study 3PharmacokineticsVarious speciesFavorable absorption and stability

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Formation : React 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.

Piperidine Coupling : React the intermediate with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) to substitute the chloride with the piperidine moiety.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalysis : Use catalytic KI to enhance nucleophilic substitution efficiency .
  • Yield Improvement : Adjust stoichiometry (1.2:1 piperidine:intermediate ratio) and solvent polarity (DMF > THF for better solubility).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for fluorophenyl), piperidine methyl (δ 1.2–1.4 ppm), and acetamide NH (δ 8.1–8.3 ppm).
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and quaternary carbons.
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 307.18).
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ direct methods in SHELXS for phase determination.
  • Refinement : Apply SHELXL for full-matrix least-squares refinement. Key parameters include:
    • R-factor : Aim for < 0.05.
    • Torsion Angles : Analyze piperidine ring puckering (e.g., chair vs. boat conformation).
    • Hydrogen Bonding : Map interactions between amide NH and fluorophenyl F atoms .

Advanced Research Questions

Q. How can discrepancies in biological activity data for similar acetamide derivatives be resolved?

Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from kinase inhibition assays).
  • Structural Comparisons : Use crystallographic data to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs). For example, replacing chlorine with fluorine in N-(4-chlorophenyl) analogs reduces steric hindrance, enhancing target binding .
  • Statistical Validation : Apply ANOVA to assess significance of activity variations across structural analogs.

Example Table : Comparative Bioactivity of Acetamide Derivatives

CompoundTarget ProteinIC₅₀ (nM)Key Structural Feature
Target CompoundKinase X12.3 ± 1.24-Fluorophenyl, 4-methylpiperidine
N-(4-chlorophenyl) analogKinase X45.7 ± 3.8Chlorophenyl substituent
Piperazine derivativeKinase Y8.9 ± 0.9Flexible piperazine moiety

Q. What computational strategies are suitable for predicting the binding mode of this compound to neurological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine D₂ receptors. Key steps:
    • Prepare ligand and receptor files (PDBQT format).
    • Define grid boxes around the orthosteric binding site.
    • Validate docking poses with MM/GBSA free energy calculations.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (< 2.0 Å) and hydrogen bond occupancy (> 70%) .

Q. How can SHELX software address challenges in refining crystallographic data for this compound?

Methodological Answer :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
  • Disorder Modeling : Split occupancy for flexible piperidine methyl groups (e.g., 50:50 for axial/equatorial conformers).
  • Validation Tools : Leverage checkCIF/PLATON to resolve geometric outliers (e.g., bond angles deviating > 3σ) .

Q. What synthetic strategies improve enantiomeric purity for analogs with chiral centers?

Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during acylation to control stereochemistry.
  • Catalytic Asymmetric Synthesis : Employ Pd-catalyzed coupling with Josiphos ligands (e.g., 95% ee achieved in similar piperidine derivatives) .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported in polar vs. nonpolar solvents?

Methodological Answer :

  • Replicate Experiments : Measure solubility in DMSO, ethanol, and hexane at 25°C (n = 5).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps.
  • Structural Insights : Correlate low hexane solubility with the compound’s high polarity (logP = 1.8) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.